BENGHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Data for 2,3,4-
Trimethoxybenzylamine: An In-depth Technical
Guide

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest

Compound Name: 2,3,4-Trimethoxybenzylamine
CAS No.: 41219-16-3
Cat. No.: B1330802
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For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive analysis of the spectroscopic signature of 2,3,4-
trimethoxybenzylamine, a key intermediate in pharmaceutical synthesis. While experimental data for
this specific molecule is not readily available in the public domain, this guide leverages high-quality
predicted data, comparative analysis with its precursor 2,3,4-trimethoxybenzaldehyde, and
established principles of spectroscopic interpretation to offer a robust characterization. This self-
validating approach, grounded in fundamental scientific principles, provides researchers with a
reliable framework for the identification and quality control of 2,3,4-trimethoxybenzylamine.

Molecular Structure and Physicochemical Properties

2,3,4-Trimethoxybenzylamine, with the chemical formula C10H1sNOs, possesses a molecular weight
of 197.23 g/mol .[1] The molecule features a benzene ring substituted with three methoxy groups at
positions 2, 3, and 4, and a benzylamine moiety at position 1.
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Property Value Source
(2,3,4-

IUPAC Name ] ) [1]
trimethoxyphenyl)methanamine

Molecular Formula C10H1sNO3 [1]

Molecular Weight 197.23 g/mol [1]

Exact Mass 197.1052 g/mol [1]

digraph "2,3,4-Trimethoxybenzylamine" {

graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123];
node [shape=plaintext];

edge [color="#202124"];

// Benzene ring
Cl [label="C"1;
C2 [label="C"];
C3 [label="C"];
C4 [label="C"];
C5 [label="C"1;
C6 [label="C"];

// Substituents
C7 [label="CH:2"1;
N8 [label="NH:2"];
09 [label="0"1;
C10 [label="CHz3"];
011 [label="0"1;
C12 [label="CHs"];
013 [label="0"1;
C14 [label="CHz3"];

// Aromatic protons
H5[label="H"];
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H6[label="H"];

// Ring connections

Cl -- C2;
c2 -- C3;
C3 -- C4;
C4 -- C5;
C5 -- C6;
c6 -- C1;

// Substituent connections

Cl -- C7;
C7 -- N8;
C2 -- 09;
09 -- Clo;
C3 -- 011,
011 -- C12;
C4 -- 013;
013 -- C14;
C5 -- H5;
C6 -- H6;

}

Caption: Molecular structure of 2,3,4-Trimethoxybenzylamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The
predicted *H and 3C NMR spectra of 2,3,4-trimethoxybenzylamine in CDCIs provide a detailed map
of the proton and carbon environments within the molecule.

'H NMR Spectroscopy

The predicted *H NMR spectrum of 2,3,4-trimethoxybenzylamine is characterized by distinct signals
for the aromatic protons, the benzylic protons, the amine protons, and the methoxy protons.
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Predicted Chemical

Shift (3, ppm) Multiplicity Integration Assignment

~6.9-7.1 Doublet 1H Ar-H

~6.6-6.8 Doublet 1H Ar-H

~3.8-3.9 Singlet 2H CH2-NH:2

~3.85 Singlet 3H OCHs

~3.80 Singlet 3H OCHs

~3.75 Singlet 3H OCHs

~1.5-2.0 Broad Singlet 2H NH2
Interpretation:

* The two doublets in the aromatic region arise from the two adjacent aromatic protons, with their
coupling constant reflecting their ortho relationship.

e The singlet for the benzylic protons (CHz) indicates no adjacent protons.

¢ The three distinct singlets for the methoxy groups suggest they are in slightly different chemical
environments.

+ The broad singlet for the amine protons is characteristic and its chemical shift can be influenced by
solvent and concentration.

3C NMR Spectroscopy

The predicted 3C NMR spectrum provides information on the carbon skeleton of the molecule.
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Predicted Chemical Shift (5, ppm) Assignment

~150-155 Ar-C (C-0)

~140-145 Ar-C (C-0)

~125-130 Ar-C (C-CH2)

~120-125 Ar-C-H

~105-110 Ar-C-H

~60-62 OCHs

~55-57 OCHs

~40-45 CHz2-NH2
Interpretation:

+ The downfield signals correspond to the aromatic carbons attached to the electron-donating

methoxy groups.

* The signals for the protonated aromatic carbons appear at higher field.

¢ The three distinct signals for the methoxy carbons further support their unique chemical

environments.

¢ The benzylic carbon signal is found in the expected region for a carbon attached to a nitrogen atom.

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural

determination.

e Sample Preparation: Dissolve 5-10 mg of 2,3,4-trimethoxybenzylamine in approximately 0.6 mL

of deuterated chloroform (CDCIs) containing 0.03% v/v tetramethylsilane (TMS) as an internal

standard.

¢ Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.

¢ 1H NMR Acquisition:
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o Acquire the spectrum at a probe temperature of 298 K.
o Use a spectral width of approximately 16 ppm centered around 6 ppm.
o Employ a 30-degree pulse angle with a relaxation delay of 1-2 seconds.

o Accumulate at least 16 scans for a good signal-to-noise ratio.

¢ 13C NMR Acquisition:
o Acquire the spectrum using a proton-decoupled pulse sequence.
o Use a spectral width of approximately 220 ppm centered around 100 ppm.
o Employ a 45-degree pulse angle with a relaxation delay of 2 seconds.

o Accumulate a sufficient number of scans (typically several hundred to a thousand) to achieve an
adequate signal-to-noise ratio.

o Data Processing: Process the raw data using appropriate software, including Fourier
transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal
at 0.00 ppm for *H and 77.16 ppm for the central peak of the CDCIs triplet for 13C.

Data Acquisition

Sample Preparation Data Processing Spectral Analysis
13C NMR Acquisition

Dissolve in CDCI3 with TMS Fourier Transform, Phasing, Baseline Correction —— Referencing to TMS/Solvent —— Interpretation of Shifts, Multiplicities, and Integration

T
1H NMR Acquisition

Click to download full resolution via product page

Caption: Experimental workflow for NMR analysis.

Infrared (IR) Spectroscopy
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IR spectroscopy provides valuable information about the functional groups present in a molecule. The
predicted IR spectrum of 2,3,4-trimethoxybenzylamine will exhibit characteristic absorption bands.

Predicted Wavenumber

Intensity Assignment
(cm™)
3300-3500 Medium, Broad N-H stretching (primary amine)
] C-H stretching (aromatic and

2850-3000 Medium ) )

aliphatic)
1600-1620 Medium C=C stretching (aromatic ring)
1450-1500 Strong C=C stretching (aromatic ring)
1200-1300 Strong C-O stretching (aryl ethers)
1000-1100 Strong C-0O stretching (aryl ethers)

C-H bending (out-of-plane,
800-850 Strong )

aromatic)

Interpretation:

e The broad band in the 3300-3500 cm~* region is a clear indicator of the N-H stretching vibrations of
the primary amine group.

o The sharp peaks between 2850 and 3000 cm~* correspond to C-H stretching from both the
aromatic ring and the aliphatic CHz and CHs groups.

¢ The strong absorptions in the 1450-1620 cm~* range are characteristic of the aromatic C=C skeletal
vibrations.

« The prominent bands in the fingerprint region, particularly between 1000 and 1300 cm™%, are due to
the C-O stretching of the three methoxy groups.

Experimental Protocol for IR Spectroscopy

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR
spectrum of a liquid or solid sample.
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¢ Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR
accessory (e.g., a diamond crystal).

o Background Scan: Record a background spectrum of the clean, empty ATR crystal.

o Sample Application: Place a small drop of liquid 2,3,4-trimethoxybenzylamine or a small amount
of the solid onto the ATR crystal.

¢ Spectrum Acquisition: Acquire the sample spectrum over the range of 4000-400 cm~1. Co-add at
least 16 scans to improve the signal-to-noise ratio.

+ Data Processing: The software will automatically ratio the sample spectrum to the background
spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a
molecule, which is invaluable for confirming its identity.

Predicted Mass Spectrum (Electron lonization - El):

m/z Relative Intensity Assignment

197 High Molecular lon [M]*

182 Moderate [M - CHs]*

166 High [M - NH2CHz]*

151 Moderate [M - NH2CH2 - CHs]*

136 Moderate [M - NH2CH2 - 2CHs]*
Interpretation:

e The molecular ion peak at m/z 197 confirms the molecular weight of the compound.

* The fragmentation pattern is expected to be dominated by the loss of the benzylamine side chain
and subsequent losses of methyl groups from the methoxy substituents. The peak at m/z 166,
corresponding to the trimethoxybenzyl cation, is expected to be a major fragment.
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Experimental Protocol for Mass Spectrometry

« Sample Introduction: Introduce a dilute solution of 2,3,4-trimethoxybenzylamine in a volatile
solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a
gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

« lonization: Utilize electron ionization (El) at 70 eV for GC-MS or electrospray ionization (ESI) for
LC-MS.

* Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-
300).

o Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic
fragment ions.

[M - CHs]* (m/z 182) j

M]*" (m/z 197)

[ [M - CHzNH:]* (m/z 166) -+Chs [ [M - CHaNH: - CHs]* (m/z 151) )

Click to download full resolution via product page

Caption: Plausible fragmentation pathway for 2,3,4-trimethoxybenzylamine in EI-MS.

Conclusion

This technical guide provides a detailed spectroscopic characterization of 2,3,4-
trimethoxybenzylamine based on high-quality predicted data and established analytical principles.
The presented NMR, IR, and MS data, along with their interpretations and standardized experimental
protocols, offer a comprehensive resource for researchers, scientists, and drug development
professionals. This information is critical for the unambiguous identification, purity assessment, and
quality control of this important synthetic intermediate, thereby ensuring the integrity and
reproducibility of research and development activities.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. 2,3,4-Trimethoxybenzylamine | CLOH15NO3 | CID 389211 - PubChem
[pubchem.ncbi.nim.nih.gov]

¢ To cite this document: BenchChem. [Spectroscopic Data for 2,3,4-Trimethoxybenzylamine: An In-
depth Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1330802/docs#spectroscopic-data-for-2-3-4-
trimethoxybenzylamine-an-in-depth-technical-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended
for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we
make no warranties, express or implied, regarding the fitness of this product for every specific
experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits
your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of essential Hast

and advanced chemicals, empowering scientists and Ontario, CA 91761, United States

researchers to drive progress in science and industry. Phone: (601) 213-4426

Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved. 11/11 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1330802?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

